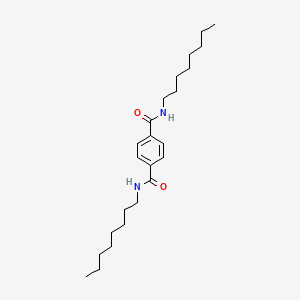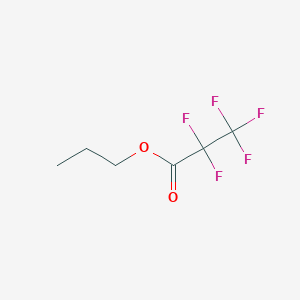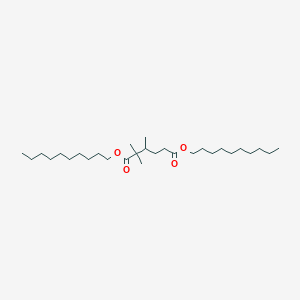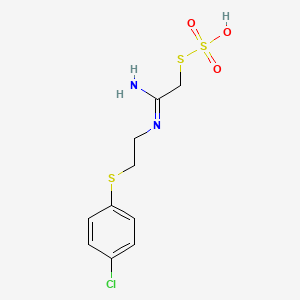
Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) is a complex organosulfur compound It is characterized by the presence of a methanethiol group, a p-chlorophenylthio group, and an amidino group, all of which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) typically involves multiple steps, including the formation of the methanethiol group, the introduction of the p-chlorophenylthio group, and the amidination process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol or amine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
科学研究应用
Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a tool for drug discovery.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other organosulfur compounds with methanethiol, p-chlorophenylthio, or amidino groups. Examples include:
- Methanethiol
- p-Chlorophenylthiourea
- Amidino derivatives
Uniqueness
Methanethiol, N-(2-(p-chlorophenylthio)ethyl)amidino-, hydrogen sulfate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
40283-99-6 |
|---|---|
分子式 |
C10H13ClN2O3S3 |
分子量 |
340.9 g/mol |
IUPAC 名称 |
1-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanyl]-4-chlorobenzene |
InChI |
InChI=1S/C10H13ClN2O3S3/c11-8-1-3-9(4-2-8)17-6-5-13-10(12)7-18-19(14,15)16/h1-4H,5-7H2,(H2,12,13)(H,14,15,16) |
InChI 键 |
FFDZEZLZHNZTBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCCN=C(CSS(=O)(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





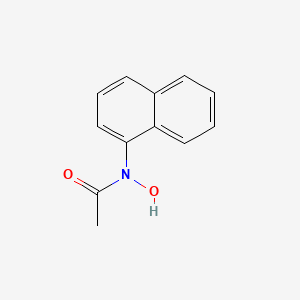
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)


![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)

